5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
5,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMPPOUNRNUMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=CN2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595680 | |
| Record name | 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223690-44-6 | |
| Record name | 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, a key fluorinated quinolone scaffold of significant interest to the pharmaceutical and drug development sectors. The narrative focuses on the well-established Gould-Jacobs reaction, offering a detailed, step-by-step protocol grounded in mechanistic principles. Each stage of the synthesis—from the initial condensation of 2,5-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM), through high-temperature thermal cyclization, to the final hydrolysis—is meticulously detailed. This document is designed for researchers, medicinal chemists, and process development scientists, providing not only a replicable methodology but also the critical scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Strategic Importance of the Fluorinated Quinolone Core
The 4-quinolone-3-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial agents known as fluoroquinolones. The introduction of fluorine atoms into the quinoline ring system profoundly enhances biological activity, metabolic stability, and pharmacokinetic properties. Specifically, the 5,8-difluoro substitution pattern is a critical design element in advanced therapeutic agents. These compounds often function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to potent bactericidal effects.[1] Beyond their antibacterial prowess, quinoline derivatives are investigated for a wide array of pharmacological applications, including anticancer, antifungal, anti-HIV, and neuroprotective activities, making their synthesis a cornerstone of modern drug discovery.[2][3][4]
Retrosynthetic Analysis & Core Synthesis Strategy
The most robust and widely adopted method for constructing the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction .[5] This powerful sequence allows for the assembly of the bicyclic quinolone system from readily available acyclic precursors.
Our retrosynthetic analysis of the target molecule identifies the key bond disconnections that lead back to simple starting materials: the C4-N bond and the C4a-C5 bond of the quinoline ring. This logic points directly to a strategy involving the cyclization of an aniline derivative. The Gould-Jacobs approach perfectly aligns with this strategy, commencing with an aromatic amine (2,5-difluoroaniline) and a malonic ester derivative equipped with a leaving group (diethyl ethoxymethylenemalonate).
The overall forward synthesis is a three-step process:
-
Condensation: Formation of a vinylogous amide intermediate via nucleophilic substitution.
-
Thermal Cyclization: An intramolecular 6π-electrocyclization to construct the quinoline ring.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
This pathway is not only efficient but also highly modular, allowing for the synthesis of a diverse library of quinolone analogues by simply varying the starting aniline.
Step-by-Step Synthesis Protocol
Step 1: Condensation of 2,5-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)
This initial step involves the reaction of 2,5-difluoroaniline with DEEM to form the key intermediate, diethyl 2-((2,5-difluoroanilino)methylene)malonate.
Mechanism: The reaction proceeds via a nucleophilic vinyl substitution. The nitrogen atom of the aniline acts as the nucleophile, attacking the electron-deficient β-carbon of the ethoxymethylenemalonate. This is followed by the elimination of ethanol, driven by the formation of a stable, conjugated enamine system. The reaction is typically performed by heating the neat reactants or in a high-boiling solvent.[6][7]
Caption: Step 1: Condensation Reaction Workflow.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the reaction mixture to 110-120 °C with stirring for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature. The resulting product, diethyl 2-((2,5-difluoroanilino)methylene)malonate, is often a solid or a viscous oil.
-
The crude product can be purified by recrystallization from ethanol or used directly in the next step after removing any excess DEEM under vacuum.
Causality Behind Experimental Choices:
-
Reagent Ratio: A slight excess of DEEM (1.1 eq) is used to ensure the complete consumption of the more valuable aniline starting material.
-
Temperature: The elevated temperature (110-120 °C) is necessary to overcome the activation energy for the nucleophilic attack and subsequent elimination of ethanol.[8]
Step 2: Thermal Cyclization to Ethyl 5,8-Difluoro-4-hydroxyquinoline-3-carboxylate
This critical step involves an intramolecular cyclization of the intermediate to form the core quinoline structure.
Mechanism: This transformation is a pericyclic reaction, specifically a 6-electron electrocyclization, followed by tautomerization.[5] The reaction requires high thermal energy (typically 250-260 °C) to facilitate the ring closure. The initial cyclization forms a dihydro-4-quinolone intermediate, which rapidly tautomerizes to the more stable aromatic 4-hydroxyquinoline system.
Caption: Step 2: Thermal Cyclization Workflow.
Experimental Protocol:
-
The crude diethyl 2-((2,5-difluoroanilino)methylene)malonate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped for high-temperature reactions.
-
The mixture is heated to approximately 250 °C. The reaction is maintained at this temperature for 30-60 minutes.
-
During the heating process, the cyclized product often precipitates from the hot solvent.
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The precipitated solid is collected by filtration and washed thoroughly with a non-polar solvent like hexane or petroleum ether to remove the high-boiling reaction solvent.
-
The resulting solid is ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate.
Causality Behind Experimental Choices:
-
High Temperature & Solvent: The high temperature is the critical driving force for the electrocyclization, which has a significant activation energy barrier.[5] High-boiling, inert solvents like Dowtherm A are used to achieve these temperatures uniformly and safely.
-
Purification: Washing with a non-polar solvent is crucial for removing the residual high-boiling solvent, which would otherwise interfere with the subsequent hydrolysis step.
Step 3: Hydrolysis to 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
The final step is the saponification of the ethyl ester to the target carboxylic acid.
Mechanism: This is a standard base-catalyzed hydrolysis (saponification) of an ester. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. A final acidification step is required to protonate the carboxylate and precipitate the neutral carboxylic acid product.[9][10]
Sources
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- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid CAS number 228728-19-6 properties
An In-depth Technical Guide to 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid (CAS No: 228728-19-6), a member of the fluoroquinolone class of heterocyclic compounds. While public domain data for this specific molecule is limited, this document synthesizes information from closely related analogues and foundational synthetic methodologies to present its core properties, a probable synthesis pathway, its established mechanism of action as an antibacterial agent, and its potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals investigating new antimicrobial agents.
Introduction and Structural Context
5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid belongs to the critically important class of quinolone antibiotics. The core structure, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid fused to an aromatic ring, is the fundamental pharmacophore responsible for the antibacterial activity of this family.[1] The introduction of fluorine atoms into the quinolone ring system, a hallmark of the "fluoroquinolone" subclass, was a pivotal development that significantly enhanced antibacterial potency and broadened the spectrum of activity.[2] Specifically, fluorine substitution, often at the C-6 position, has been shown to improve binding to the target DNA gyrase complex and enhance cell penetration.[2]
The subject of this guide, with fluorine atoms at positions 5 and 8, represents a specific structural variation within this class. Its formal name is 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which exists in tautomeric equilibrium with the 4-hydroxy form. This compound holds potential as a key intermediate or a bioactive molecule itself, warranting a detailed examination of its chemical and biological profile.
Physicochemical and Structural Properties
As a member of the fluoroquinolone family, 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is expected to be a crystalline solid with a high melting point and limited solubility in water at neutral pH.[3] Quinolone carboxylic acids are amphoteric, containing both a carboxylic acid group and a basic nitrogen atom in the heterocyclic ring, leading to pH-dependent solubility.[3]
| Property | Predicted Value / Information | Source |
| CAS Number | 228728-19-6 | [4] |
| Molecular Formula | C₁₀H₅F₂NO₃ | Derived |
| Molecular Weight | 225.15 g/mol | Derived |
| Appearance | Expected to be a white to yellowish crystalline solid | [3] |
| Melting Point | >200 °C (Typical for fluoroquinolones) | [3] |
| Solubility | Sparingly soluble in water; soluble in acidic and basic solutions | [3][4] |
| Tautomerism | Exists in equilibrium between the 4-hydroxyquinoline and 4-quinolone forms | - |
Synthesis Methodology: The Gould-Jacobs Reaction
The construction of the 4-hydroxyquinoline-3-carboxylic acid scaffold is classically achieved via the Gould-Jacobs reaction.[5] This robust method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative, followed by a high-temperature thermal cyclization.[5][6]
For the synthesis of the target compound, the logical starting material is 2,5-difluoroaniline. The reaction proceeds through two key stages: initial condensation to form an anilinomethylenemalonate intermediate, followed by a thermally induced intramolecular cyclization to yield the quinoline ring system.[6]
Logical Synthesis Pathway
Caption: Proposed synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs reaction.
Experimental Protocol (Self-Validating System)
-
Step 1: Condensation.
-
Procedure: In a round-bottom flask equipped with a condenser, combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-140°C for 1-2 hours. The reaction progress can be monitored by TLC to confirm the consumption of the aniline starting material.
-
Causality: This step facilitates a nucleophilic substitution reaction where the aniline displaces the ethoxy group from DEEM, forming the key diethyl (2,5-difluoroanilino)methylenemalonate intermediate.[6] The excess DEEM ensures complete conversion of the aniline.
-
Validation: The intermediate can be isolated (e.g., by cooling and crystallization) and its structure confirmed by ¹H NMR and Mass Spectrometry before proceeding.
-
-
Step 2: Thermal Cyclization.
-
Procedure: Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to approximately 250-260°C for 20-30 minutes.
-
Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the cyclized product, ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate.
-
Causality: The high thermal energy drives a 6-electron electrocyclization, forming the quinoline ring.[5] This is the rate-determining and most critical step of the synthesis.
-
Validation: The precipitated ethyl ester should be filtered, dried, and analyzed (m.p., NMR, MS) to confirm successful cyclization.
-
-
Step 3: Hydrolysis (Saponification).
-
Procedure: Suspend the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux until the solid dissolves and the hydrolysis is complete (monitored by TLC).
-
Cool the resulting solution of the sodium salt and acidify with a mineral acid (e.g., 2M HCl) until the pH is acidic.
-
The final product, 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, will precipitate out of the solution.
-
Filter, wash with cold water, and dry the solid product.
-
Causality: The ester is saponified to the corresponding carboxylate salt under basic conditions. Subsequent acidification protonates the carboxylate and the 4-oxo group (in its enol form), causing the final, less soluble carboxylic acid to precipitate.
-
Validation: The final product's identity and purity should be rigorously confirmed using elemental analysis, ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Biological Activity & Mechanism of Action
The primary biological activity of fluoroquinolone carboxylic acids is their potent bactericidal effect.[7] They function by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[10]
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into DNA, which is vital for relieving torsional stress during DNA replication.[8] Its inhibition is the main mechanism of action against many Gram-negative bacteria.[11]
-
Topoisomerase IV: Responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.[9] This is often the primary target in Gram-positive bacteria.[11]
Fluoroquinolones stabilize the transient enzyme-DNA cleavage complex, where the DNA is cut but not yet religated.[3] This leads to an accumulation of double-strand breaks in the bacterial chromosome, which triggers a cascade of events culminating in cell death.[10][11]
Mechanism of Action Workflow
Caption: The bactericidal mechanism of fluoroquinolones via stabilization of the enzyme-DNA complex.
Beyond their established antibacterial roles, various quinolone derivatives have been investigated for "nonclassical" biological activities, including potential antitumor and antiviral properties.[12]
Applications in Research and Drug Development
5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid serves as a valuable scaffold for medicinal chemistry and drug discovery programs.
-
Antibacterial Drug Discovery: As a core fluoroquinolone, it can be used as a starting point for the synthesis of new antibiotic candidates. The carboxylic acid at the 3-position and the hydrogen at the 7-position are common sites for chemical modification to modulate potency, spectrum, and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: The unique 5,8-difluoro substitution pattern provides a distinct electronic and steric profile compared to more common fluoroquinolones (e.g., 6-fluoro or 6,8-difluoro analogues). Synthesizing and testing this compound and its derivatives can provide crucial insights into the SAR of this class, potentially leading to compounds that can overcome existing resistance mechanisms.[2]
-
Chemical Probe: Due to its core mechanism of action, it could be developed into a chemical probe to study bacterial topoisomerases or to screen for novel resistance mechanisms.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 228728-19-6 is not widely available, general precautions for handling quinolone carboxylic acid derivatives should be followed. These compounds are typically solids and may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
-
Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]
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RegisteredNurseRN. (2022). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. YouTube. [Link]
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Al-Trawneh, S. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1686. [Link]
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Takács-Novák, K., & Noszál, B. (2001). Physicochemical Properties of Quinolone Antibiotics in Various Environments. ResearchGate. [Link]
- Domagala, J. M., et al. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
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Al-Salahi, R., Marzouk, M., & El-Hashash, M. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321. [Link]
- Weber, J., et al. (2001). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
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Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceutics, 14(8), 1726. [Link]
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Wikipedia contributors. (2023). Quinolone antibiotic. Wikipedia. [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]
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Almanza-Sánchez, R. E., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20648–20658. [Link]
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Spengler, G., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(3), 526. [Link]
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El-Sayed, M. A. A., et al. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Recent Patents on Anti-Infective Drug Discovery, 6(3), 231-247. [Link]
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Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]
-
Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). Antimicrobial Stewardship. [Link]
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Hooper, D. C. (2000). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases, 31(Supplement_1), S24-S28. [Link]
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Fàbrega, A., et al. (2008). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 57(Pt 11), 1291–1299. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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A Technical Guide to the Spectroscopic Characterization of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a fluorinated quinolone derivative of significant interest in medicinal chemistry and drug discovery. The quinolone scaffold is a well-established pharmacophore, and the introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity.[1][2] A thorough understanding of the structural and electronic characteristics of this compound is paramount for its development and application. This technical guide provides a comprehensive overview of the expected spectroscopic data for 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, offering a predictive framework for its characterization using nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. The methodologies presented herein are grounded in established principles and data from analogous structures, providing a robust starting point for researchers in the field.
Molecular Structure and Key Features
5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid possesses a rigid heterocyclic core with key functional groups that dictate its spectroscopic behavior. The presence of two fluorine atoms, a hydroxyl group, a carboxylic acid, and an aromatic system gives rise to a unique spectral fingerprint.
Molecular Structure of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
Caption: Chemical structure of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atoms.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the overall aromatic system.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | 8.8 - 9.2 | s | - |
| H-6 | 7.2 - 7.6 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-10 |
| H-7 | 7.0 - 7.4 | t | J(H-F) ≈ 8-10, J(H-H) ≈ 8-10 |
| 4-OH | 11.0 - 13.0 | br s | - |
| COOH | 13.0 - 15.0 | br s | - |
-
Causality: The downfield shift of H-2 is due to its position adjacent to the nitrogen atom and the deshielding effect of the quinoline ring current. The protons on the benzene ring (H-6 and H-7) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The acidic protons of the hydroxyl and carboxylic acid groups are expected to be broad and may exchange with residual water in the solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts of the carbons directly attached to fluorine will show characteristic large one-bond C-F coupling constants.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 150 |
| C-3 | 110 - 115 |
| C-4 | 170 - 175 |
| C-4a | 120 - 125 |
| C-5 | 150 - 155 (d, ¹J(C-F) ≈ 240-260 Hz) |
| C-6 | 115 - 120 (dd, J(C-F) ≈ 15-25 Hz) |
| C-7 | 110 - 115 (dd, J(C-F) ≈ 15-25 Hz) |
| C-8 | 150 - 155 (d, ¹J(C-F) ≈ 240-260 Hz) |
| C-8a | 135 - 140 |
| COOH | 165 - 170 |
-
Expertise: The carbons C-5 and C-8, being directly bonded to fluorine, will appear as doublets with large coupling constants, a hallmark of fluorinated aromatic compounds. The other carbons in the fluorinated ring will also show smaller couplings to the fluorine atoms.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.
Table 3: Predicted ¹⁹F NMR Chemical Shifts
| Fluorine | Predicted Chemical Shift (ppm) (vs. CFCl₃) |
| F-5 | -110 to -130 |
| F-8 | -120 to -140 |
-
Insight: The exact chemical shifts will be dependent on the solvent and the electronic environment. The signals may exhibit coupling to the nearby aromatic protons.
Experimental Workflow: NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 4: Expected Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 226.0310 |
| [M-H]⁻ | 224.0153 |
| [M-CO₂H]⁺ | 181.0388 |
-
Trustworthiness: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental formula (C₁₀H₅F₂NO₃). The expected fragmentation would involve the loss of the carboxylic acid group.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
Data Analysis: Compare the experimentally observed m/z values with the theoretically calculated values for the proposed elemental composition. The mass accuracy should be within 5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 5: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (Aromatic) | 3000-3100 | Medium |
| C=O (Carboxylic Acid) | 1700-1730 | Strong |
| C=C, C=N (Aromatic) | 1500-1650 | Medium-Strong |
| C-F | 1100-1300 | Strong |
| C-O | 1200-1300 | Medium |
-
Expertise: The broad O-H stretch from the carboxylic acid is a key diagnostic feature.[3] The C=O stretch will be sharp and intense. The C-F stretching vibrations will appear in the fingerprint region and are often strong.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring.
Table 6: Predicted UV-Vis Absorption Maxima (in Methanol)
| Transition | λmax (nm) |
| π → π | 250 - 270 |
| π → π | 330 - 350 |
-
Insight: The quinoline ring system is expected to exhibit multiple absorption bands in the UV region. The exact position and intensity of these bands can be influenced by the solvent polarity and pH due to the presence of acidic and basic functional groups. The photochemistry of fluoroquinolones is an active area of research.[4][5]
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid. By leveraging established spectroscopic principles and data from structurally related compounds, researchers can confidently approach the characterization of this important molecule. The provided experimental protocols offer a standardized methodology for data acquisition, ensuring reproducibility and accuracy. This foundational knowledge is critical for quality control, reaction monitoring, and the elucidation of structure-activity relationships in the development of new therapeutic agents.
References
-
The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. (2025, August 9). ResearchGate. [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024, September 26). MDPI. [Link]
-
IR: carboxylic acids. University of Colorado Boulder. [Link]
-
Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (2023, January 12). MDPI. [Link]
-
Full article: Characterization on the toxic mechanism of two fluoroquinolones to trypsin by spectroscopic and computational methods. (2019, November 4). Taylor & Francis Online. [Link]
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Methodological & Application
Application Notes & Protocols: Conrad-Limpach Synthesis of 5,8-Difluoro-4-Hydroxyquinolines
Introduction: The Strategic Value of Fluorinated Quinolones in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for interacting with biological targets. When this privileged scaffold is functionalized with fluorine atoms, its pharmacological potential is often significantly enhanced. The strategic incorporation of fluorine can profoundly influence a molecule's properties, improving metabolic stability, enhancing membrane permeability, and modulating the pKa of nearby functional groups to increase binding affinity and potency.[2][3]
5,8-Difluoro-4-hydroxyquinolines are of particular interest to researchers in drug development. The 4-hydroxy (or 4-quinolone) moiety is a key pharmacophore, while the specific difluoro-substitution pattern at the 5 and 8 positions can block sites of metabolic attack and fine-tune the electronic properties of the aromatic system, potentially leading to improved pharmacokinetic profiles and novel biological activities.[2][4] This guide provides a detailed protocol and the underlying scientific principles for synthesizing these valuable compounds using the Conrad-Limpach synthesis, a classic and robust method for creating 4-hydroxyquinolines.[5]
Reaction Principle: The Conrad-Limpach Synthesis Mechanism
The Conrad-Limpach synthesis is a two-stage reaction that constructs the 4-hydroxyquinoline core from an aniline and a β-ketoester.[6][7] The overall transformation is a combination of a condensation reaction followed by a thermally induced electrocyclic ring closure.[6]
Stage 1: Condensation to form the Enamine Intermediate
The synthesis begins with the acid-catalyzed condensation of an aniline (in this case, 2,5-difluoroaniline) with a β-ketoester (e.g., ethyl acetoacetate). The reaction proceeds via nucleophilic attack of the aniline's amino group on the keto-carbonyl of the β-ketoester.[6] This is followed by dehydration to yield a stable enamine intermediate, an alkyl β-arylaminocrotonate.[8] This step is typically performed at moderate temperatures, and the water or ethanol byproduct is often removed to drive the equilibrium toward the product.
Stage 2: Thermal Cyclization
The critical, rate-determining step is the thermal cyclization of the enamine intermediate.[6] This transformation requires significant thermal energy—typically temperatures around 250 °C—to overcome the high activation barrier associated with the electrocyclic reaction.[6][7] During this step, the enamine undergoes an intramolecular cyclization where the aniline ring acts as the nucleophile, temporarily breaking its aromaticity to form a transient hemiketal-like intermediate.[1][9] Subsequent elimination of an alcohol molecule (e.g., ethanol) and tautomerization restores aromaticity and yields the final, thermodynamically stable 4-hydroxyquinoline product.[6]
The necessity for such high temperatures is a defining characteristic of this synthesis.[1] Historically, the reaction was performed neat, often with moderate yields.[6] However, the use of very high-boiling, inert solvents such as diphenyl ether, mineral oil, or Dowtherm A is now standard practice, as it provides a stable thermal medium and significantly improves reaction yields and consistency.[1][6][9]
Experimental Workflow and Visualization
The overall process from starting materials to the final product is a sequential, two-step synthesis that can often be performed in a single pot.
Caption: Workflow for the Conrad-Limpach synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 5,8-difluoro-2-methylquinolin-4-ol from 2,5-difluoroaniline and ethyl acetoacetate.
4.1. Materials and Reagents
-
2,5-Difluoroaniline (MW: 129.11 g/mol )
-
Ethyl Acetoacetate (MW: 130.14 g/mol )
-
Dowtherm A (or Diphenyl Ether)
-
Sulfuric Acid (concentrated)
-
Toluene
-
Hexanes
-
Ethanol
4.2. Apparatus
-
Three-neck round-bottom flask (500 mL)
-
Heating mantle with a temperature controller and thermocouple
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Short path distillation head
-
Receiving flask
-
Nitrogen or Argon inlet
-
Büchner funnel and filter flask
4.3. Reaction Procedure
Step A: Formation of the Enamine Intermediate
-
To a 500 mL three-neck flask equipped with a magnetic stir bar, add 2,5-difluoroaniline (e.g., 12.9 g, 100 mmol) and ethyl acetoacetate (e.g., 14.3 g, 110 mmol, 1.1 eq.).
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Equip the flask with a short path distillation head and a receiving flask.
-
Heat the mixture with stirring to 120-140 °C under a slow stream of nitrogen.
-
Rationale : This temperature is sufficient to promote the condensation reaction. The distillation setup allows for the removal of the ethanol byproduct, which drives the reaction equilibrium towards the formation of the enamine intermediate.[1]
-
Continue heating for 1-2 hours, or until the theoretical amount of ethanol has been collected. The reaction mixture will become a viscous oil.
Step B: High-Temperature Cyclization
-
In a separate, larger flask (e.g., 1 L), preheat a volume of Dowtherm A (approx. 250 mL) to 250-255 °C with vigorous stirring.
-
CAUTION : This step must be performed in a well-ventilated fume hood due to the high temperatures and unpleasant odor of the solvent.
-
Slowly add the crude enamine intermediate from Step A to the hot Dowtherm A solution dropwise via an addition funnel over 20-30 minutes.
-
Rationale : The high temperature of the inert solvent provides the necessary energy for the electrocyclic ring closure, which is the rate-limiting step.[6] Adding the intermediate slowly prevents a sudden drop in temperature and ensures a controlled reaction.
-
After the addition is complete, maintain the reaction temperature at 250 °C for an additional 30 minutes to ensure the cyclization goes to completion.
Step C: Work-up and Purification
-
Turn off the heat and allow the reaction mixture to cool to below 100 °C.
-
Observation : The product, 5,8-difluoro-2-methylquinolin-4-ol, is typically a solid at room temperature and will precipitate from the Dowtherm A upon cooling.[1]
-
Add an equal volume of toluene or hexanes to the cooled mixture to dilute the Dowtherm A and facilitate filtration.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with hexanes (e.g., 3 x 100 mL) to remove residual Dowtherm A.
-
Dry the product in a vacuum oven at 60-80 °C to a constant weight. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Data Summary and Key Parameters
| Parameter | Value/Condition | Rationale |
| Reactants | 2,5-Difluoroaniline, Ethyl Acetoacetate | Aniline and β-ketoester are the core components for the Conrad-Limpach synthesis.[6] |
| Molar Ratio | 1 : 1.1 (Aniline : Ketoester) | A slight excess of the ketoester ensures complete consumption of the limiting aniline reagent. |
| Catalyst | H₂SO₄ (catalytic amount) | An acid catalyst is necessary to promote the initial condensation and dehydration step.[8] |
| Condensation Temp. | 120-140 °C | Optimal temperature for forming the enamine intermediate while removing the ethanol byproduct. |
| Cyclization Temp. | ~250 °C | Crucial for overcoming the activation energy of the electrocyclic ring-closing reaction.[7] |
| Cyclization Solvent | Dowtherm A / Diphenyl Ether | High-boiling, inert solvent provides the necessary thermal medium for efficient cyclization.[1] |
| Expected Yield | 60-85% | Typical yields for this reaction can be high when using an appropriate high-boiling solvent.[6] |
Key Considerations and Troubleshooting
-
Effect of Fluorine Substituents : The strong electron-withdrawing nature of the two fluorine atoms on the aniline ring decreases its nucleophilicity. This can make both the initial condensation and the final electrophilic cyclization step more challenging compared to unsubstituted aniline. If the reaction is sluggish, a slightly higher condensation temperature or the use of a stronger Lewis acid catalyst could be explored.
-
Solvent Choice : The choice of a high-boiling solvent is critical for success.[1] Mineral oil (BP > 275 °C), diphenyl ether (BP = 259 °C), and Dowtherm A (BP = 257 °C) are the most common choices.[1] Dowtherm A is often preferred as it is a liquid at room temperature, making it easier to handle than diphenyl ether.
-
Temperature Control : Precise temperature control during the cyclization step is paramount. Temperatures below 240 °C may result in incomplete reaction, while temperatures significantly above 260 °C could lead to degradation and reduced yields.
-
Product Precipitation : The desired product often precipitates from the reaction solvent upon cooling. If it does not, adding a non-polar co-solvent like hexanes can help induce precipitation.
References
-
Stadler, A., & Kappe, C. O. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH Public Access. [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
Chemistry Lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]
-
Yang, M., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]
-
Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved from [Link]
-
Nishino, H., et al. (2021). Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)ethyl)malonates: Synthesis of Quinolines via Dihydroquinolinedicarboxylates. ResearchGate. [Link]
-
O'Hagan, D. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central. [Link]
-
Nowak, M., & Siodłak, D. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). Retrieved from [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
O'Toole, T. M., & Wheeler, T. S. (1955). Thermal cyclization of o-aroyloxyacetoarones. Part III. Synthesis in the chromone series. Journal of the Chemical Society (Resumed). [Link]
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Comprehensive Analytical Characterization of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid: A Multi-technique Approach to Structure Elucidation and Purity Assessment
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, multi-faceted guide for the analytical characterization of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, a novel compound with potential significance in medicinal chemistry. Drawing from established principles in the analysis of quinolone derivatives, this document outlines an integrated workflow employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. The protocols herein are designed not merely as procedural steps but as a self-validating framework, emphasizing the scientific rationale behind methodological choices. This guide is intended to equip researchers in drug discovery and development with the necessary tools to confidently establish the identity, purity, and structural integrity of this and structurally related molecules.
Introduction: The Scientific Imperative
The 4-hydroxyquinoline-3-carboxylic acid scaffold is a privileged structure in pharmacology, forming the backbone of quinolone and fluoroquinolone antibiotics, a class of drugs that has had a profound impact on treating bacterial infections.[1] The strategic introduction of fluorine atoms into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid represents a logical extension of these principles, merging the established bioactivity of the quinolone core with the advantageous properties of difluorination.
Given its novelty, a robust and systematic analytical characterization is paramount to ensuring the validity of any subsequent biological or toxicological studies. This document serves as a detailed guide to achieve that goal, moving beyond simple data acquisition to foster a deep understanding of the compound's chemical behavior under various analytical conditions.
Foundational Physicochemical Properties
Prior to embarking on empirical analysis, it is crucial to establish a theoretical baseline of the molecule's properties. These predicted values inform instrument parameter selection, solvent choice, and potential challenges in analysis.
| Property | Predicted Value / Structure | Source / Rationale |
| Molecular Formula | C₁₀H₅F₂NO₃ | Based on chemical structure. |
| Molecular Weight | 225.15 g/mol | Calculated from the molecular formula. |
| Monoisotopic Mass | 225.02372 Da | High-resolution mass spectrometry target.[2] |
| Predicted pKa | ~3.5-4.5 (Carboxylic Acid)~8.5-9.5 (Phenolic Hydroxyl) | Estimated based on similar acidic functional groups on an aromatic scaffold. |
| Predicted XLogP3 | ~2.0-2.5 | An indicator of lipophilicity, suggesting moderate solubility in organic solvents.[2] |
Chromatographic Purity and Quantification: The HPLC-UV Workhorse
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the definitive method for assessing the purity of small-molecule drug candidates. It separates the active pharmaceutical ingredient (API) from synthesis-related impurities, degradants, and by-products.
The "Why": Methodological Rationale
The analytical challenge with quinolone structures often lies in their tendency to chelate with trace metals present in the HPLC system (e.g., stainless steel frits, column packing), which can lead to significant peak tailing and poor reproducibility.[3] Furthermore, the presence of both an acidic carboxylic acid and a basic quinoline nitrogen necessitates careful pH control of the mobile phase.
Our chosen method addresses these challenges directly:
-
Reversed-Phase C18 Column: A non-polar stationary phase provides excellent retention and separation for moderately lipophilic aromatic compounds.
-
Acidified Mobile Phase: The use of formic or phosphoric acid ensures that the carboxylic acid group is fully protonated (neutral) and the quinoline nitrogen is fully protonated (cationic). This consistent ionization state is critical for achieving sharp, symmetrical chromatographic peaks.[3][4]
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile) allows for the efficient elution of the main compound while also resolving earlier-eluting polar impurities and later-eluting non-polar impurities within a reasonable runtime.
Experimental Workflow: HPLC Analysis
Sources
Synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid Scaffold
The quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. A[1]mong these, the fluoroquinolones represent a critical class of synthetic broad-spectrum antibacterial agents. T[2][3]he introduction of fluorine atoms into the quinolone ring system significantly enhances antibacterial activity and favorably modulates pharmacokinetic properties. The 5,8-difluoro substitution pattern, in particular, is a key feature of several potent antibacterial agents. This guide provides a comprehensive overview and detailed protocols for the synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, a pivotal intermediate in the development of advanced fluoroquinolone antibiotics, and its subsequent derivatization. Understanding the nuances of this synthetic pathway is crucial for researchers and scientists engaged in the discovery of new anti-infective agents.
[1]### Strategic Overview: The Gould-Jacobs Reaction as the Cornerstone
The most reliable and widely adopted method for the synthesis of the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction. T[4][5]his classical reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to construct the quinoline ring system. F[6]or the synthesis of our target molecule, 2,5-difluoroaniline serves as the key starting material. The overall synthetic strategy can be dissected into three primary stages:
-
Condensation: Formation of the key intermediate, diethyl (2,5-difluoroanilino)methylenemalonate.
-
Cyclization: High-temperature intramolecular reaction to yield ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis: Conversion of the ethyl ester to the final 5,8-difluoro-4-hydroxyquinoline-3-carboxylic acid.
This application note will provide detailed, step-by-step protocols for each of these stages, followed by methods for the derivatization of the core structure, which are essential for modulating the biological activity of the final compounds.
Visualizing the Synthetic Pathway
Figure 1: Overall synthetic workflow for 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid and its derivatives.
Part 1: Synthesis of the Core Intermediate
Protocol 1: Synthesis of Diethyl (2,5-difluoroanilino)methylenemalonate (Intermediate C)
This initial step involves a nucleophilic substitution reaction where the amino group of 2,5-difluoroaniline attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol.
Materials:
-
2,5-Difluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Add a minimal amount of absolute ethanol to facilitate mixing, if necessary.
-
Heat the reaction mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure. The resulting crude product is often a solid or a viscous oil.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford pure diethyl (2,5-difluoroanilino)methylenemalonate as a crystalline solid.
| Parameter | Value | Reference |
| Typical Yield | 85-95% | Internal Estimate |
| Appearance | White to off-white crystalline solid | Internal Observation |
| Monitoring | TLC (e.g., 3:1 Hexane:Ethyl Acetate) | Standard Practice |
Protocol 2: Thermal Cyclization to Ethyl 5,8-Difluoro-4-hydroxyquinoline-3-carboxylate (Intermediate D)
This critical step involves a high-temperature intramolecular cyclization of the anilinomethylenemalonate intermediate. The use of a high-boiling point solvent is essential to achieve the required reaction temperature.
Materials:
-
Diethyl (2,5-difluoroanilino)methylenemalonate
-
Diphenyl ether or Dowtherm A
-
Hexane
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, heat a suitable volume of diphenyl ether to 250-260 °C.
-
Slowly add the diethyl (2,5-difluoroanilino)methylenemalonate (1.0 eq) portion-wise to the hot diphenyl ether with vigorous stirring. The ethanol formed during the reaction will distill off.
-
Maintain the reaction temperature at 250-260 °C for 30-60 minutes after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to below 100 °C.
-
Add hexane to the cooled mixture to precipitate the product.
-
Stir the suspension for 1-2 hours at room temperature, then cool in an ice bath.
-
Collect the precipitated solid by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.
| Parameter | Value | Reference |
| Typical Yield | 70-85% | Internal Estimate |
| Appearance | Light tan or yellow solid | Internal Observation |
| Purification | Washing with hexane | Standard Practice |
Protocol 3: Hydrolysis to 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (Target Core)
The final step in the synthesis of the core molecule is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Alkaline hydrolysis is typically employed for this transformation.
-
Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC. The solid should dissolve as the reaction progresses.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of 5,8-difluoro-4-hydroxyquinoline-3-carboxylic acid will form.
-
Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.
| Parameter | Value | Reference |
| Typical Yield | 90-98% | Internal Estimate |
| Appearance | White to pale yellow powder | Internal Observation |
| Purification | Acid precipitation and washing | Standard Practice |
Part 2: Synthesis of Key Derivatives
The 5,8-difluoro-4-hydroxyquinoline-3-carboxylic acid core is a versatile platform for the synthesis of a wide range of derivatives. The following protocols describe common and medicinally relevant transformations.
Protocol 4: N-Alkylation of the Quinolone Ring
N-alkylation, typically with an ethyl or cyclopropyl group, is a crucial step in the synthesis of many potent fluoroquinolone antibiotics.
Materials:
-
5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
-
Alkyl halide (e.g., ethyl iodide, cyclopropyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq).
-
Add the alkyl halide (1.1-1.5 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until the starting material is consumed (TLC monitoring).
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the N-alkylated product.
Protocol 5: Amide Coupling of the Carboxylic Acid
The carboxylic acid at the 3-position can be readily converted to a variety of amides using standard peptide coupling reagents.
[9]Materials:
-
5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid (or its N-alkylated derivative)
-
Amine of choice (R-NH₂)
-
Coupling agent (e.g., DCC, EDC, HATU)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add the coupling agent (1.1 eq) and the base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude amide by column chromatography or recrystallization.
Mechanistic Insight: The Gould-Jacobs Cyclization
Sources
- 1. US20070072868A1 - Novel synthesis of gatifloxacin - Google Patents [patents.google.com]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. 98079-62-0|(S)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. Amide Synthesis [fishersci.dk]
Application Note & Protocol: Large-Scale Synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in the development of fluoroquinolone antibiotics. The protocol is based on the well-established Gould-Jacobs reaction, optimized for scalability and efficiency. This guide details the reaction mechanism, step-by-step protocols, safety considerations, and analytical methods for quality control, offering a robust framework for researchers and process chemists.
Introduction
Quinolone carboxylic acids are a critical class of compounds in medicinal chemistry, forming the backbone of numerous antibacterial agents. The introduction of fluorine atoms into the quinoline ring, as in 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, can significantly enhance antibacterial activity and modulate pharmacokinetic properties. This compound serves as a vital building block for the synthesis of potent fluoroquinolone drugs.
The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is classically achieved through the Gould-Jacobs reaction. This multi-step process begins with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature intramolecular cyclization to form the quinoline ring system. The final step involves the hydrolysis of the resulting ester to yield the desired carboxylic acid. This application note provides a detailed, scalable protocol for the synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, starting from 2,5-difluoroaniline.
Reaction Pathway Overview
The synthesis proceeds in three main stages:
-
Condensation: Reaction of 2,5-difluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form diethyl 2-((2,5-difluorophenyl)amino)methylenemalonate.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis (Saponification): Conversion of the ethyl ester to the final carboxylic acid product.
Visualization of the Synthesis Workflow
Figure 1: Overall workflow for the synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid.
Detailed Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2,5-Difluoroaniline | ≥98% | Commercially Available |
| Diethyl ethoxymethylenemalonate (EMME) | ≥98% | Commercially Available |
| Dowtherm A (or other high-boiling solvent) | Technical | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent | Commercially Available |
| Hydrochloric Acid (HCl), concentrated | Reagent | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Activated Carbon | Decolorizing | Commercially Available |
| High-temperature reaction vessel with mechanical stirrer, condenser, and temperature probe | ||
| Standard laboratory glassware | ||
| Filtration apparatus (e.g., Buchner funnel) | ||
| Drying oven (vacuum compatible) | ||
| Analytical instruments (HPLC, NMR, MS) |
Step 1: Condensation of 2,5-Difluoroaniline with EMME
Reaction:
Protocol:
-
To a clean and dry reaction vessel equipped with a mechanical stirrer and a condenser, add 2,5-difluoroaniline (1.0 eq).
-
Add diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the reaction mixture to 100-110 °C with stirring. The reaction is typically exothermic, and the temperature should be controlled.
-
Maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete (consumption of the starting aniline), cool the mixture to room temperature.
-
The ethanol by-product and excess EMME can be removed under reduced pressure. The resulting crude diethyl 2-((2,5-difluorophenyl)amino)methylenemalonate is a viscous oil or a low-melting solid and can be used in the next step without further purification.
Step 2: Thermal Cyclization
Reaction:
Protocol:
-
In a high-temperature reaction vessel, heat a high-boiling point solvent such as Dowtherm A to 240-250 °C.
-
Slowly add the crude diethyl 2-((2,5-difluorophenyl)amino)methylenemalonate from Step 1 to the hot solvent with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature.
-
Ethanol will distill off during the reaction.
-
Maintain the reaction mixture at 240-250 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to 80-100 °C.
-
Add toluene to the mixture to precipitate the product.
-
Cool the mixture to room temperature and stir for an additional 1-2 hours to ensure complete precipitation.
-
Filter the solid product, wash with toluene, and dry under vacuum to obtain crude ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate.
Step 3: Hydrolysis to 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
Reaction:
Protocol:
-
Suspend the crude ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate from Step 2 in a 10% aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the mixture to reflux (approximately 100 °C) with stirring for 2-4 hours. The solid should dissolve as the sodium salt is formed.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting ester.
-
After completion, cool the reaction mixture to 50-60 °C.
-
If the solution is colored, add a small amount of activated carbon and stir for 30 minutes, then filter hot to remove the carbon.
-
Cool the filtrate to room temperature and slowly add concentrated hydrochloric acid with stirring to adjust the pH to 2-3.
-
The final product will precipitate as a solid.
-
Stir the suspension for 1-2 hours at room temperature to complete precipitation.
-
Filter the solid, wash thoroughly with deionized water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Data Presentation
| Stage | Product | Expected Yield | Purity (by HPLC) |
| Step 1 | Diethyl 2-((2,5-difluorophenyl)amino)methylenemalonate | >95% (crude) | ~95% |
| Step 2 | Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate | 70-85% | >97% |
| Step 3 | 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | 85-95% | >99% |
Safety and Handling
-
2,5-Difluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected mutagen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diethyl ethoxymethylenemalonate (EMME): Irritant. Avoid contact with skin and eyes. Handle in a fume hood.
-
High-Temperature Cyclization: This step involves very high temperatures. Ensure the reaction is conducted in appropriate equipment with proper temperature control and a blast shield. High-boiling solvents like Dowtherm A can pose a fire hazard if not handled correctly.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with appropriate PPE. Neutralize all acidic and basic waste streams before disposal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure reagents are of high purity. |
| Dark coloration of product in Step 2 | Decomposition at high temperature. | Ensure the addition of the intermediate is slow and the temperature is well-controlled. Use a high-purity, inert, high-boiling solvent. |
| Incomplete hydrolysis in Step 3 | Insufficient base or reaction time. | Increase the amount of NaOH or prolong the reflux time. Ensure efficient stirring. |
| Product difficult to filter | Fine particle size. | Allow the precipitate to age with stirring to increase particle size. Use an appropriate filter medium. |
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and chemists can efficiently produce this valuable intermediate for the development of next-generation fluoroquinolone antibiotics.
References
-
Chen, Y., et al. (2010). Synthesis and antibacterial evaluation of a new series of fluoroquinolone derivatives. European Journal of Medicinal Chemistry, 45(9), 3849-3856. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
He, G., et al. (2014). Synthesis and antibacterial activities of novel fluoroquinolones containing a 2,3-dihydro-1H-inden-1-amine moiety. Bioorganic & Medicinal Chemistry Letters, 24(1), 384-387. [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. [Link]
-
Zhang, Y., et al. (2011). Synthesis and in vitro antibacterial activity of new 7-(4-(2-amino-2-oxoethyl)-1-piperazinyl)fluoroquinolone derivatives. European Journal of Medicinal Chemistry, 46(9), 4538-4543. [Link]
-
Emami, S., et al. (2006). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of 4-amino-4H-1,2,4-triazole, piperazine and ciprofloxacin. Bioorganic & Medicinal Chemistry, 14(16), 5556-5563. [Link]
-
PubChem. (n.d.). 2,5-Difluoroaniline. [Link]
-
PubChem. (n.d.). Diethyl ethoxymethylenemalonate. [Link]
-
National Center for Biotechnology Information. (n.d.). Quinolone carboxylic acids. PubChem. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving overall yield and purity. The primary synthetic route discussed is the Gould-Jacobs reaction, a robust method for constructing the 4-hydroxyquinoline scaffold.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios that arise during the multi-step synthesis. We will delve into the causality behind each experimental step and provide validated protocols to ensure reproducible, high-yield results.
I. Synthetic Pathway Overview
The synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is typically achieved via a three-step sequence:
-
Condensation: A nucleophilic substitution reaction between 2,5-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM) to form the key intermediate, diethyl 2-((2,5-difluorophenyl)amino)maleate.
-
Thermal Cyclization: A high-temperature intramolecular cyclization (an electrocyclization) of the intermediate to form the quinoline ring system, yielding ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate.[1]
-
Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.
Caption: Overall synthetic workflow for 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step affecting the overall yield?
A1: The thermal cyclization (Step 2) is undoubtedly the most critical and often the lowest-yielding step. It requires harsh, high-temperature conditions (typically >240 °C) to facilitate the 6-electron electrocyclization.[1] At these temperatures, the risk of thermal decomposition of the starting material and product is significant, leading to charring and the formation of byproducts. Precise temperature control and the choice of a suitable high-boiling solvent are paramount for success.
Q2: Can microwave synthesis be used for this reaction?
A2: Yes, microwave-assisted synthesis is highly recommended, particularly for the condensation (Step 1) and cyclization (Step 2). Microwave heating can dramatically reduce reaction times and improve yields by providing efficient, uniform heating.[2][3][4] For the cyclization step, it allows for rapid heating to the target temperature, minimizing the time the reactants are exposed to harsh conditions and thus reducing degradation.[1][5]
Q3: Why is a high-boiling point solvent like diphenyl ether necessary for the cyclization step?
A3: The intramolecular cyclization has a high activation energy barrier that requires temperatures often exceeding 240-250 °C.[6] Common laboratory solvents boil at much lower temperatures. A solvent like diphenyl ether (b.p. 259 °C) or Dowtherm A acts as a heat transfer medium, allowing the reaction mixture to reach and maintain the required temperature for the reaction to proceed efficiently.
Q4: My final product has poor solubility. What is the best way to purify it?
A4: The final carboxylic acid product often has limited solubility in many common organic solvents. Purification is typically achieved by precipitation and washing. After hydrolysis, the product is dissolved in the basic aqueous solution as its carboxylate salt. Careful acidification will precipitate the carboxylic acid. The solid can then be collected by filtration and washed sequentially with water (to remove salts) and a cold organic solvent like ethanol or acetonitrile to remove organic impurities.[7] Recrystallization from a high-boiling polar solvent like DMF may also be an option.[8]
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Caption: A troubleshooting workflow for identifying and resolving yield issues.
Stage 1: Condensation (2,5-Difluoroaniline + DEEM)
Problem: Low yield of the intermediate, diethyl 2-((2,5-difluorophenyl)amino)maleate.
-
Potential Cause 1: Incomplete Reaction. The nucleophilicity of the aniline is reduced by the two electron-withdrawing fluorine atoms. The reaction may be sluggish under mild conditions.
-
Solution: Ensure the reaction is heated to a sufficient temperature (e.g., reflux in ethanol) for an adequate duration (2-4 hours). Monitor by TLC until the aniline spot has been consumed. For a more efficient reaction, use microwave irradiation, which can often complete the condensation in under 10 minutes.[3]
-
-
Potential Cause 2: Impure Starting Materials. 2,5-difluoroaniline can oxidize and darken on storage. Impurities in either starting material can lead to side reactions.
-
Solution: Use freshly distilled or purified 2,5-difluoroaniline. Verify the purity of DEEM by NMR or GC-MS.
-
Stage 2: Thermal Cyclization
Problem: Very low yield or no formation of the quinoline ester; significant charring.
-
Potential Cause 1: Incorrect Reaction Temperature. This is the most common failure point. If the temperature is too low (< 240 °C), the cyclization will not occur. If it is too high, or held for too long, the intermediate and product will decompose, leading to a dark, tarry mixture.[5]
-
Solution: Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture. Ensure the heating mantle or oil bath is capable of reaching and maintaining a stable temperature of 245-255 °C. Begin at 245 °C and monitor by TLC. If the reaction is slow, increase the temperature cautiously in 5 °C increments.
-
-
Potential Cause 2: Inefficient Heat Transfer. A large-scale reaction may have poor heat distribution, with hot spots causing decomposition while other parts of the mixture remain too cool to react.
-
Solution: Ensure vigorous mechanical stirring throughout the reaction. For larger scales, a specialized high-temperature reactor is recommended. Microwave heating provides a significant advantage here due to its uniform energy distribution.[5]
-
Problem: The reaction mixture solidifies upon cooling, making workup difficult.
-
Potential Cause: The product, ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate, may precipitate from the diphenyl ether upon cooling.
-
Solution: While the reaction mixture is still hot (but safely below the flashpoint of your workup solvent, e.g., ~100-120 °C), carefully add a co-solvent like hexane or toluene. This will help keep the product in solution long enough to be transferred and will also help precipitate the product while leaving the diphenyl ether in the mother liquor. The precipitated solid can then be filtered and washed with cold hexane to remove the residual high-boiling solvent.
-
Stage 3: Hydrolysis
Problem: Incomplete conversion of the ester to the carboxylic acid.
-
Potential Cause: Insufficient base or reaction time. The ester may not be fully soluble in the aqueous base, leading to a slow, heterogeneous reaction.
-
Solution: Use a mixture of ethanol and aqueous NaOH (e.g., 4% NaOH in aqueous ethanol) to improve the solubility of the ester.[9] Heat the mixture to reflux and monitor by TLC until the starting ester spot has completely disappeared (typically 4-6 hours).
-
Problem: The final product does not precipitate upon acidification.
-
Potential Cause 1: Incorrect pH. The product will remain in solution as the carboxylate salt if the mixture is not sufficiently acidic.
-
Solution: Add acid (e.g., 2M HCl) slowly while monitoring the pH with a pH meter or test strips. Continue adding acid until the pH is between 1 and 2 to ensure complete protonation.
-
-
Potential Cause 2: Product is supersaturated or has some solubility.
-
Solution: After acidification, cool the mixture in an ice bath for at least 30 minutes to an hour to maximize precipitation.[7] If precipitation is still minimal, scratch the inside of the flask with a glass rod to induce crystallization.
-
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 5,8-Difluoro-4-hydroxyquinoline-3-carboxylate (Step 1 & 2)
-
Condensation: In a round-bottom flask, combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by TLC. Upon completion, the excess DEEM can be removed under high vacuum. The crude intermediate is often a viscous oil or low-melting solid and can be used directly in the next step.
-
Cyclization: Add the crude intermediate to a flask containing diphenyl ether (approx. 5-10 mL per gram of intermediate). Equip the flask with a mechanical stirrer and a reflux condenser. Heat the mixture in a sand or high-temperature oil bath to 250 °C.
-
Maintain the temperature at 250-255 °C for 30-60 minutes. Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., 1:1 Hexane:EtOAc).
-
Once the reaction is complete, allow the mixture to cool to approximately 100 °C.
-
Workup: Add hexane (approx. 10 volumes) to the warm mixture with vigorous stirring. The product should precipitate as a solid.
-
Cool the suspension in an ice bath, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold hexane to remove all traces of diphenyl ether. Dry the product under vacuum.
Protocol 2: Synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid (Step 3)
-
Hydrolysis: Suspend the crude ethyl ester (1.0 eq) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the suspension to reflux with stirring. The solid should dissolve as the reaction proceeds. Continue refluxing for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Isolation: Cool the reaction mixture to room temperature. If desired, filter the solution to remove any insoluble impurities.
-
Place the solution in an ice bath and slowly add concentrated HCl with stirring until the pH of the solution is ~2. A thick precipitate should form.
-
Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the final product in a vacuum oven at 60-80 °C.
V. Data Summary
| Step | Method | Typical Reaction Time | Typical Yield | Key Parameters |
| Condensation | Conventional Heating | 2-4 hours | 85-95% | Temperature: 120-130 °C |
| Microwave | 5-10 minutes | 90-98% | Temperature: 130 °C | |
| Cyclization | Conventional Heating | 30-60 minutes | 40-60% | Temperature: 250-255 °C; Vigorous Stirring |
| Microwave | 10-20 minutes | 50-75% | Temperature: 250 °C; Rapid heating | |
| Hydrolysis | Conventional Heating | 4-6 hours | 80-95% | Reflux; Final pH ~2 |
VI. References
-
Bavetsias, V., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
-
Kaur, N., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Massoud, M. A., et al. (2021). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]
-
Singh, P., & Kumar, K. (2016). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
Reimann, E., & Wermuth, C. G. (2001). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. Google Patents. Available at:
-
Ono, T., et al. (2005). Method for purifying quinolinecarboxylic acid derivative. Google Patents. Available at:
-
Li, Y., et al. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. ACS Omega. Available at: [Link]
-
ResearchGate. (2016). I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same??. Available at: [Link]
-
Sàgi, K., et al. (1990). Process for the preparation of a quinoline carboxylic acid. European Patent Office. Available at: [Link]
-
Sharma, P., & Rane, N. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Available at: [Link]
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Available at: [Link]
-
Zhang, M., et al. (2018). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. Available at: [Link]
-
Beilstein Journals. (2023). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo-. Available at: [Link]
-
Navarrete-Vázquez, G., et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]
-
Thum, K. E., & Heffeter, P. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]
-
Kvapil, L., et al. (2023). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. Chemistry – A European Journal. Available at: [Link]
-
Lázár, L., et al. (2012). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. Available at: [Link]
-
Sanchez, J. P., et al. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents. Available at:
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available at: [Link]
-
ResearchGate. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Available at: [Link]
-
ResearchGate. (2014). Ethyl 4,4″-Difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-carboxylate. Available at: [Link]
-
ResearchGate. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
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- 6. researchgate.net [researchgate.net]
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- 8. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 9. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Reaction Monitoring of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid Synthesis by HPLC
Welcome to the technical support center for the HPLC-based reaction monitoring of the synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the methodology, enabling you to anticipate, diagnose, and resolve common challenges encountered during your experiments.
I. Foundational Principles: Why HPLC is a Critical Tool
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid. Its high resolution and sensitivity allow for the precise separation and quantification of the starting materials, intermediates, the final product, and any potential impurities. This real-time analysis provides critical insights into reaction kinetics, conversion rates, and purity profiles, which are essential for process optimization and ensuring the quality of the final active pharmaceutical ingredient (API).
The fluorinated quinolone structure of the target compound presents unique chromatographic challenges. The presence of fluorine atoms can influence the polarity and retention behavior of the molecule on reversed-phase columns.[1] Additionally, the carboxylic acid and hydroxyl groups can interact with residual silanols on the stationary phase, potentially leading to peak tailing.[2] A well-developed HPLC method is therefore crucial for accurate and reliable reaction monitoring.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve issues based on the chromatographic symptoms you observe.
Peak Shape Problems: Tailing, Fronting, and Splitting
Poor peak shape is a common issue that can significantly impact the accuracy of quantification.[3]
Question: My peak for 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing for acidic compounds like yours is often due to secondary interactions with the stationary phase or issues with the mobile phase. Here's a systematic approach to troubleshooting:
-
Cause 1: Secondary Silanol Interactions: The acidic protons of the carboxylic acid and hydroxyl groups can interact with free silanol groups on the silica-based stationary phase.
-
Solution:
-
Lower Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (typically 2.5-3.5) to keep the carboxylic acid fully protonated. This minimizes its interaction with silanols. A buffered mobile phase is highly recommended for pH stability.[4]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or a phenyl-based column. End-capping neutralizes most of the active silanol groups.
-
Consider a Phenyl Stationary Phase: Phenyl phases can offer alternative selectivity for aromatic compounds and may reduce silanol interactions.[5]
-
-
-
Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak tailing.[4]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Cause 3: Column Contamination/Degradation: Accumulation of strongly retained impurities from the reaction mixture can damage the column inlet frit or the stationary phase.[6]
-
Solution:
-
Use a Guard Column: A guard column is a cost-effective way to protect your analytical column from contaminants.[6]
-
Column Washing: Develop a robust column washing procedure to be used after each batch of analyses. This typically involves flushing with a strong solvent (like 100% acetonitrile or methanol) followed by a solvent of intermediate polarity before re-equilibrating with the mobile phase.[7]
-
-
Question: I am observing peak fronting. What does this indicate?
Answer:
Peak fronting is less common than tailing but can occur under specific conditions:
-
Cause 1: Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.[4]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
-
-
Cause 2: Column Overload (less common for fronting): In some cases, severe column overload can manifest as fronting.
-
Solution: As with tailing, dilute your sample and reinject.
-
Question: My peak is split or shouldered. What could be the cause?
Answer:
A split or shouldered peak usually points to a problem at the head of the column or an issue with the injection process.
-
Cause 1: Clogged Inlet Frit: Particulate matter from your sample or precipitated buffer salts can clog the inlet frit of your column, leading to a distorted flow path.[8]
-
Solution:
-
Filter Your Samples: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection.[9]
-
Backflush the Column: Disconnect the column from the detector and connect it in the reverse direction to the injector. Flush with a compatible solvent at a low flow rate. Note: Only do this with columns that are designed to be back-flushed.
-
-
-
Cause 2: Column Void: A void or channel can form at the head of the column over time due to mechanical stress or dissolution of the silica backbone under high pH conditions.[6]
-
Solution: This usually requires replacing the column. Using a guard column can help extend the life of your analytical column.[6]
-
-
Cause 3: Co-eluting Impurity: It's possible that an impurity is co-eluting with your main peak.
-
Solution: Use a photodiode array (PDA) or diode array detector (DAD) to check for peak purity.[10] If the spectra across the peak are not consistent, a co-eluting impurity is likely present. You may need to adjust your mobile phase composition or gradient to resolve the two peaks.
-
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Retention Time Variability
Consistent retention times are fundamental for peak identification and reproducibility.
Question: My retention times are drifting or shifting between injections. What should I check?
Answer:
Retention time instability is usually linked to the mobile phase, the pump, or the column temperature.
-
Cause 1: Mobile Phase Composition Change:
-
Evaporation: Selective evaporation of the more volatile organic component of your mobile phase will increase the retention times for a reversed-phase separation.[4]
-
Inaccurate Mixing: If you are using a gradient or an isocratic mixture prepared by the pump, ensure the pump's proportioning valves are functioning correctly.
-
Solution:
-
Cover your mobile phase reservoirs.
-
Prepare fresh mobile phase daily.
-
If you suspect the pump's mixer, try preparing the mobile phase pre-mixed (isocratic only) and see if the problem resolves.
-
-
-
Cause 2: Inadequate Column Equilibration: If you are running a gradient, the column must be fully re-equilibrated to the initial conditions before the next injection.
-
Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes for re-equilibration.
-
-
Cause 3: Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.
-
Solution: Use a column oven to maintain a constant temperature.[4] This is crucial for reproducible chromatography.
-
-
Cause 4: Column Aging: Over time, the stationary phase can degrade, leading to a gradual shift in retention times.[8]
-
Solution: Monitor column performance with a standard sample. When retention times shift outside of your acceptance criteria, it may be time to replace the column.
-
| Potential Cause | Effect on Retention Time | Corrective Action |
| Mobile Phase Evaporation (Organic Component) | Gradual Increase | Cover reservoirs, prepare fresh mobile phase. |
| Inadequate Column Equilibration | Shorter retention times, especially for early eluting peaks. | Increase post-run equilibration time. |
| Temperature Decrease | Increase | Use a column oven for temperature control. |
| Column Degradation | Gradual Decrease (typically) | Monitor with standards, replace column when necessary. |
| Pump Flow Rate Decrease | Increase | Check for leaks, service pump seals.[11] |
Baseline Issues: Noise and Drift
A stable baseline is essential for accurate integration and achieving low limits of detection.
Question: I'm seeing a noisy or drifting baseline. What are the common causes?
Answer:
Baseline problems can originate from the pump, detector, or the mobile phase itself.[3][9]
-
Cause 1: Air Bubbles in the System: Air bubbles passing through the detector cell will cause sharp spikes or a very noisy baseline.[8]
-
Solution:
-
Degas the Mobile Phase: Use an online degasser or degas your mobile phase by sonication or helium sparging.[9]
-
Prime the Pump: If the system has been idle, ensure all pump lines are thoroughly primed to remove any trapped air.
-
-
-
Cause 2: Contaminated Mobile Phase or Detector Cell:
-
Mobile Phase: Using low-quality solvents or contaminated additives can lead to a noisy or drifting baseline.
-
Detector Cell: Strongly retained compounds from previous injections can slowly bleed off, causing baseline drift.[7]
-
Solution:
-
Use HPLC-grade solvents and high-purity additives.
-
Flush the detector cell with a strong, compatible solvent.[7]
-
-
-
Cause 3: Pump Malfunction: Worn pump seals or faulty check valves can cause pressure fluctuations, which in turn lead to a pulsating baseline.[4]
-
Solution: Regular pump maintenance, including seal and check valve replacement, is critical.
-
-
Cause 4: Detector Lamp Failing: As a UV detector lamp ages, its energy output can become unstable, resulting in increased baseline noise.
-
Solution: Most data systems track lamp usage hours. Replace the lamp according to the manufacturer's recommendations.
-
Caption: A typical experimental workflow for HPLC reaction monitoring.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for monitoring the synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid?
A1: A good starting point would be a reversed-phase method. Given the fluorinated aromatic nature of the analyte, both C18 and Phenyl stationary phases are excellent candidates.[1]
Example Starting Method:
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl, 4.6 x 150 mm, 5 µm | Provides good retention and selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Buffers the mobile phase to suppress ionization of the carboxylic acid, improving peak shape.[2] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start at 10-20% B, ramp to 80-90% B over 10-15 minutes | A gradient is necessary to elute starting materials, product, and potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Improves efficiency and reproducibility.[4] |
| Detection | UV at ~250 nm and ~350 nm | Quinolone structures typically have strong absorbance at multiple wavelengths.[2][12] Monitoring multiple wavelengths can help in identifying impurities. |
| Injection Vol. | 5-10 µL | A good starting point to avoid column overload. |
Q2: How do I prepare my reaction mixture for HPLC analysis?
A2: Proper sample preparation is critical to protect the HPLC system and ensure accurate results.
Step-by-Step Sample Preparation Protocol:
-
Quench the Reaction: If necessary, quench a small aliquot of the reaction mixture to stop the reaction. This can be done by rapid cooling or by adding a quenching agent.
-
Dilution: Take a small, accurately measured volume of the reaction mixture (e.g., 10 µL) and dilute it in a suitable solvent (e.g., 1 mL of a water/acetonitrile mixture). The goal is to have the final concentration of your target analyte within the linear range of your detector.
-
Solubilization: Ensure all components are fully dissolved. Vortexing or brief sonication may be necessary.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon are generally good choices for organic/aqueous mixtures) into an HPLC vial. This step is mandatory to remove any particulate matter that could clog the injector or column.[9]
Q3: My product and one of the starting materials are co-eluting. How can I improve the separation?
A3: Improving resolution between two peaks requires modifying the selectivity of your method.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. These solvents have different selectivities and can alter the elution order.
-
Adjust the Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of the organic solvent) will increase the separation between peaks.
-
Change the Stationary Phase: If modifying the mobile phase is not sufficient, changing the column is the next step. A phenyl column might provide different selectivity compared to a C18 column for your aromatic compounds. Fluorinated phases can also offer unique selectivity for halogenated compounds.[1]
-
Adjust the pH: A small change in the mobile phase pH can alter the ionization state of your analytes and potentially improve separation, especially if one of the co-eluting peaks is a basic or acidic impurity.
Q4: Can I use this HPLC method for final product quantification and purity analysis?
A4: While this method is excellent for reaction monitoring, a method for final product release and stability testing will likely need to be fully validated according to regulatory guidelines (e.g., ICH Q2(R1)). Validation would involve formally assessing parameters like specificity, linearity, range, accuracy, precision, and robustness. The method described here serves as an excellent foundation for such a validated method.
IV. References
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Fülöp, F., Lázár, L., & Szatmári, I. (2019). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 24(18), 3344.
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(11), 2966.
-
Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
-
Massoud, M. A., El-Sadek, M. E., & Abussaud, M. (2016). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Serbian Chemical Society, 81(1), 25-36.
-
LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]
-
Clariant GmbH. (2001). U.S. Patent No. 6,194,493. Washington, DC: U.S. Patent and Trademark Office.
-
Canon Kabushiki Kaisha. (1996). Japan Patent No. JPH0871413A.
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
ResearchGate. (2008). Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography.
-
Wise, R., & Andrews, J. M. (1988). Rapid HPLC assay of fluoroquinolones in clinical specimens. The Journal of antimicrobial chemotherapy, 22 Suppl C, 99–106.
-
ALWSCI. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Kovarova, J., Krenkova, J., & Foret, F. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and bioanalytical chemistry, 400(9), 3101–3107.
-
Lee, J. H., Lee, D. H., & Kim, H. K. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Foods, 10(9), 2038.
-
Chromatography Today. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review.
-
Wróbel, M. P., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific reports, 14(1), 25888.
-
Al-Mulla, A. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Organic & Medicinal Chemistry International Journal, 2(3).
-
Pliva d.d. (2003). World Intellectual Property Organization Patent No. WO2003010144A2.
-
Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods, 13(1), 60-68.
-
Valsecchi, S., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica chimica acta, 1051, 107–115.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sielc.com [sielc.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. realab.ua [realab.ua]
- 8. aelabgroup.com [aelabgroup.com]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 10. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. ijsdr.org [ijsdr.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Microwave-Assisted Gould-Jacobs Quinolone Synthesis
Welcome to the technical support center for the microwave-assisted Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to equip you with the knowledge to navigate the nuances of this powerful reaction for efficient quinolone synthesis.
Introduction to the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry for the synthesis of 4-hydroxyquinolines. The classical method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization. While robust, this traditional approach often requires prolonged reaction times and very high temperatures, which can lead to side reactions and decomposition.
Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating the Gould-Jacobs reaction and often improving yields. The rapid, uniform heating provided by microwave irradiation allows for precise temperature control, enabling the high activation energy required for the thermal cyclization to be reached quickly and maintained effectively. This guide focuses on leveraging this technology to its full potential and troubleshooting the challenges that may arise.
Reaction Workflow and Mechanism
A thorough understanding of the reaction pathway is critical for effective troubleshooting. The microwave-assisted Gould-Jacobs reaction proceeds in two key stages:
-
Condensation: The reaction begins with a nucleophilic attack of the aniline's amino group on diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable enamine intermediate (anilidomethylenemalonate). This step is typically fast.
-
Thermal Cyclization: This is the rate-limiting step and requires significant thermal energy (often >250 °C) to facilitate a 6-electron electrocyclization, forming the quinolone ring system.
Subsequent hydrolysis and decarboxylation of the resulting ester can be performed to yield the 4-quinolinone core.
Caption: A troubleshooting workflow for low-yield reactions.
References
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Request PDF. (n.d.). Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation.
- Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823–2826.
- Wikipedia. (2023, October 29). Gould–Jacobs reaction.
- BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Shah, R., et al. (2015). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters.
- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. B. A. (2017).
- Zaman, A. U., et al. (2015).
- Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction.
- Master Organic Chemistry. (2024, April 16). Enamines – formation, properties, reactions, and mechanisms.
- Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8).
- Request PDF. (n.d.). Anilines as Nucleophiles.
- The Organic Chemistry Tutor. (2022, November 17). Hydrolysis of Imines and Enamines Explained. YouTube.
- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
- Musiol, R., et al. (2021).
- ResearchG
- Organic Chemistry. (2017, February 28). Mechanism of Enamine Hydrolysis. YouTube.
Validation & Comparative
A Researcher's Guide to the Biological Evaluation of Novel Quinolone Carboxylic Acids
This guide provides a comprehensive framework for the biological evaluation of novel quinolone carboxylic acids, designed for researchers, scientists, and drug development professionals. We will move beyond a simple checklist of assays, instead focusing on the integrated strategy required to robustly characterize these promising antibacterial candidates. Our approach emphasizes the "why" behind the "how," ensuring that the data generated is not only accurate but also mechanistically insightful.
Introduction: The Enduring Promise and Evolving Challenges of Quinolones
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and favorable pharmacokinetic profiles. Their mechanism, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-established and highly effective target. However, the relentless rise of antibiotic resistance necessitates the development of novel quinolone derivatives that can overcome existing resistance mechanisms and exhibit improved safety profiles.
This guide will walk you through a logical, tiered approach to the biological evaluation of novel quinolone carboxylic acids, from initial screening for antibacterial activity to more in-depth mechanistic and safety assessments.
Foundational Antibacterial Profiling: Establishing the Spectrum of Activity
The initial step in evaluating any new potential antibiotic is to determine its intrinsic antibacterial potency and spectrum of activity. This is most commonly achieved through the determination of the Minimum Inhibitory Concentration (MIC).
The Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is the gold standard for assessing the in vitro activity of a new compound.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test organism (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Serial Dilution: The novel quinolone carboxylic acid is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria only) and negative (broth only) controls are included on each plate. A known antibiotic, such as ciprofloxacin, should be run in parallel as a comparator.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Table 1: Example MIC Data for Novel Quinolone Carboxylic Acids vs. Ciprofloxacin
| Compound | E. coli ATCC 25922 MIC (µg/mL) | S. aureus ATCC 29213 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| Novel Quinolone A | 0.125 | 0.25 | 1 |
| Novel Quinolone B | 0.5 | 1 | 4 |
| Ciprofloxacin | 0.25 | 0.5 | 2 |
Interpretation of Results: The MIC values provide a direct comparison of the potency of the novel compounds against a panel of clinically relevant bacteria. A lower MIC value indicates greater potency.
Delving Deeper: Unraveling the Mechanism of Action
While MIC data is crucial, it doesn't confirm that the novel quinolone is acting via the expected mechanism. Therefore, direct assessment of the compound's effect on its molecular targets, DNA gyrase and topoisomerase IV, is essential.
DNA Gyrase Supercoiling Assay
This in vitro assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Experimental Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Mixture: A reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, and ATP is prepared.
-
Compound Addition: The novel quinolone carboxylic acid is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a dye-containing loading buffer.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.
-
Visualization and Analysis: The DNA bands are visualized under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC50 (the concentration of compound that inhibits 50% of the enzyme activity) can then be calculated.
dot
Caption: Simplified mechanism of action of quinolone carboxylic acids.
Conclusion: A Data-Driven Path to Novel Antibiotics
The biological evaluation of novel quinolone carboxylic acids is a multifaceted process that requires a combination of in vitro and in vivo assays. By following a logical and mechanistically driven approach, researchers can efficiently identify and characterize promising new drug candidates that have the potential to address the growing threat of antibiotic resistance. The integration of data from antibacterial, mechanistic, and safety studies is paramount to making informed decisions in the drug discovery and development pipeline.
References
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute, 950 West Valley Road, Suite 2500, Wayne, Pennsylvania 19087 USA, 2018. [Link]
-
Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]
-
National Committee for Clinical Laboratory Standards. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. NCCLS document M27-A2. National Committee for Clinical Laboratory Standards, Wayne, Pa, 2002. [Link]
-
Van der Watt, E., & Pretorius, A. (2021). In vitro evaluation of the cytotoxicity of selected fluoroquinolones. Toxicology in Vitro, 72, 105091. [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
